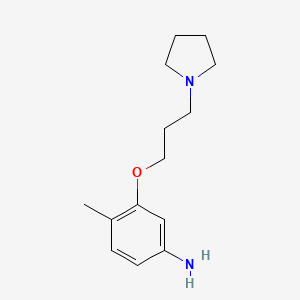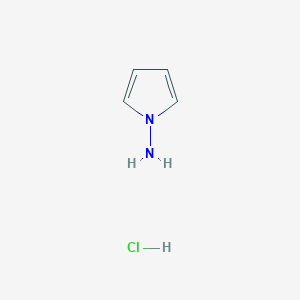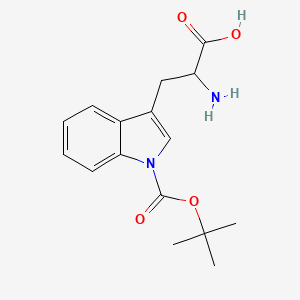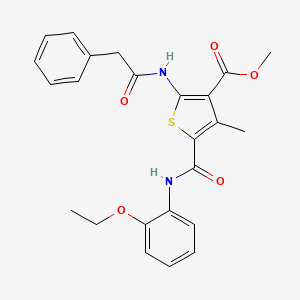![molecular formula C16AlF36LiO4 B12078343 lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)
lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide involves the reaction of lithium with tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]aluminum. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions include maintaining a low temperature and using a solvent such as ethylene carbonate:dimethyl carbonate mixture (v/v, 50:50) to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in specialized reactors designed to handle the reactive nature of the compounds involved .
化学反応の分析
Types of Reactions
Lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions are possible, especially when the compound is exposed to nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized forms of the compound, while substitution reactions can lead to the formation of new compounds with different functional groups .
科学的研究の応用
Lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide has several scientific research applications, including:
Biology: The compound’s unique properties make it a subject of interest in biological research, particularly in studies involving ion transport and membrane stability.
作用機序
The mechanism of action of lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide involves its interaction with lithium ions and other components in the system. The compound’s high stability and resistance to oxidation and reduction make it an effective electrolyte in high-voltage applications. Its molecular structure allows for efficient ion transport and minimal degradation over time .
類似化合物との比較
Similar Compounds
Lithium hexafluorophosphate (LiPF6): Commonly used in lithium-ion batteries but less stable compared to lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide.
Lithium fluorosulfonylimide (LiFSI): Another alternative with good stability but prone to corrosion at higher voltages.
Uniqueness
This compound stands out due to its superior stability and resistance to atmospheric conditions. This makes it particularly suitable for high-voltage applications where other compounds may fail .
特性
分子式 |
C16AlF36LiO4 |
|---|---|
分子量 |
974.1 g/mol |
IUPAC名 |
lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide |
InChI |
InChI=1S/4C4F9O.Al.Li/c4*5-2(6,7)1(14,3(8,9)10)4(11,12)13;;/q4*-1;+3;+1 |
InChIキー |
GDLAGWAOQFKUAB-UHFFFAOYSA-N |
正規SMILES |
[Li+].C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O[Al-](OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)


